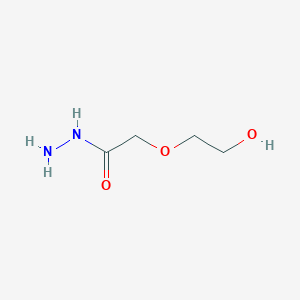

2-(2-Hydroxyethyloxy)acetohydrazide

Description

Properties

IUPAC Name |

2-(2-hydroxyethoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c5-6-4(8)3-9-2-1-7/h7H,1-3,5H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBGRUGMCCCOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyloxy)acetohydrazide typically involves the reaction of ethylene glycol with acetic anhydride to form 2-(2-hydroxyethyloxy)acetaldehyde, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:

-

Step 1: Formation of 2-(2-Hydroxyethyloxy)acetaldehyde

Reactants: Ethylene glycol, acetic anhydride

Conditions: Reflux in the presence of a catalyst such as sulfuric acid

Product: 2-(2-Hydroxyethyloxy)acetaldehyde

-

Step 2: Formation of 2-(2-Hydroxyethyloxy)acetohydrazide

Reactants: 2-(2-Hydroxyethyloxy)acetaldehyde, hydrazine hydrate

Conditions: Room temperature, aqueous medium

Product: 2-(2-Hydroxyethyloxy)acetohydrazide

Industrial Production Methods

Industrial production of 2-(2-Hydroxyethyloxy)acetohydrazide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of 2-(2-hydroxyethyloxy)acetone.

Reduction: Formation of 2-(2-hydroxyethyloxy)ethanol.

Substitution: Formation of various substituted hydrazides depending on the substituent used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of hydrazide derivatives, including 2-(2-Hydroxyethyloxy)acetohydrazide. Research indicates that compounds derived from hydrazides exhibit significant antibacterial and antifungal activities. For instance, derivatives of hydrazides have shown effectiveness against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Hydrazides, including 2-(2-Hydroxyethyloxy)acetohydrazide, have been studied for their anticancer properties. Some derivatives have demonstrated antiproliferative effects on cancer cell lines, such as HCT116 (colon cancer) and esophageal carcinoma cells, with IC50 values indicating their potency compared to standard chemotherapeutic agents like 5-fluorouracil . The mechanisms often involve inducing apoptosis and cell cycle arrest.

Green Chemistry Applications

The synthesis of hydrazides using environmentally friendly methods has gained traction in green chemistry. L-Proline-catalyzed reactions provide a sustainable approach to synthesizing various hydrazide derivatives while minimizing waste and hazardous byproducts . This aligns with the principles of green chemistry by promoting efficient and eco-friendly processes.

Case Studies

Several case studies highlight the applications of 2-(2-Hydroxyethyloxy)acetohydrazide:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher efficacy than conventional antibiotics, suggesting their potential use in treating resistant bacterial strains .

- Anticancer Screening : In another study, various hydrazides were screened for their anticancer activity against multiple cancer cell lines. The findings revealed that some compounds induced significant apoptosis in cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyloxy)acetohydrazide in biological systems involves its interaction with specific molecular targets. It can act as a nucleophile, forming covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Influences on Activity

- Anti-inflammatory : Arylidene and chlorophenyl groups enhance COX-2 selectivity .

- Antimicrobial : Thioether and heterocyclic substituents (e.g., oxadiazole, pyrimidine) improve lipid solubility and membrane penetration .

- Enzyme Inhibition : Bulky substituents (e.g., benzimidazole) may hinder active-site access, reducing efficacy .

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Hydroxyethyloxy)acetohydrazide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution of ethyl ester derivatives with hydrazine hydrate. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of ethyl ester to hydrazine hydrate ensures complete conversion .

- Solvent : Ethanol (99.7%) is preferred for reflux due to its polarity and ability to dissolve intermediates .

- Reaction Time : 30 hours at room temperature or 5 hours under reflux (365 K) yields >90% product .

- Purification : Recrystallization from ethanol or chloroform/methanol mixtures improves purity (92% yield reported) .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of 2-(2-Hydroxyethyloxy)acetohydrazide?

- Single-crystal X-ray diffraction : Resolves molecular geometry (mean C–C bond deviation: 0.004 Å) and hydrogen-bonding networks (R factor: 0.047) .

- NMR/IR spectroscopy : Confirms functional groups (e.g., hydrazide N–H stretch at ~3200 cm⁻¹).

- HPLC : Validates purity (>95%) by detecting residual solvents or byproducts .

Basic: What purification methods are effective for isolating 2-(2-Hydroxyethyloxy)acetohydrazide from reaction mixtures?

- Recrystallization : Ethanol yields plate-like crystals, while chloroform/methanol (1:1) produces higher-purity solids .

- Solvent Selection : Polar protic solvents enhance hydrogen bonding, improving crystal lattice stability .

Advanced: How can researchers design hydrazide derivatives for targeted biological applications, and what conjugation strategies are most effective?

- Schiff Base Formation : React with aldehydes/ketones (e.g., 3-chlorobenzaldehyde) in methanol/chloroform under reflux with catalytic acetic acid (91% yield) .

- Structure-Activity Relationships (SAR) : Modify the hydroxyethyloxy side chain to enhance solubility or bioactivity, guided by computational docking studies .

Advanced: What factors contribute to discrepancies in reported crystallization data, and how can these be reconciled?

- Solvent Polarity : Ethanol vs. chloroform/methanol alters hydrogen-bonding patterns, affecting crystal packing .

- Temperature : Crystallization at 100 K vs. ambient conditions may shift unit cell parameters. Standardize protocols using IUCr guidelines .

Advanced: What computational modeling approaches predict the hydrogen-bonding network and stability of this compound?

- Mercury Software : Analyze X-ray data to map intermolecular interactions (e.g., N–H⋯O and C–H⋯O bonds) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to validate experimental bond lengths .

Advanced: How can factorial design optimize multi-step syntheses involving this compound?

- Variables : Test temperature (298–365 K), solvent ratio (ethanol/water), and catalyst concentration .

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables .

Advanced: What are the critical considerations for handling and storing this compound to prevent decomposition?

- Storage : Under inert atmosphere (N₂/Ar) at 253–277 K to mitigate hygroscopicity and oxidation .

- Safety Protocols : Use fume hoods for handling hydrazine derivatives, which are potential mutagens .

Advanced: How do solvent polarity and hydrogen-bonding propensity influence supramolecular assembly during crystallization?

- High-Polarity Solvents (e.g., ethanol) : Promote N–H⋯O bonds, forming infinite sheets parallel to (001) .

- Low-Polarity Solvents (e.g., chloroform) : Favor weaker C–H⋯O interactions, altering crystal morphology .

Advanced: What strategies resolve conflicting bioactivity data for hydrazide derivatives across cell line studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.